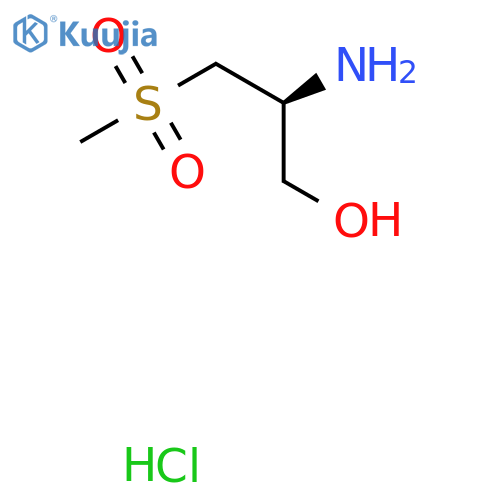

Cas no 2470279-05-9 ((2S)-2-amino-3-methanesulfonylpropan-1-ol hydrochloride)

(2S)-2-amino-3-methanesulfonylpropan-1-ol hydrochloride 化学的及び物理的性質

名前と識別子

-

- (2S)-2-Amino-3-methylsulfonylpropan-1-ol;hydrochloride

- (2S)-2-amino-3-methanesulfonylpropan-1-ol hydrochloride

- EN300-27113305

- 2470279-05-9

-

- MDL: MFCD32711431

- インチ: 1S/C4H11NO3S.ClH/c1-9(7,8)3-4(5)2-6;/h4,6H,2-3,5H2,1H3;1H/t4-;/m0./s1

- InChIKey: GESKBLYETLZNDS-WCCKRBBISA-N

- SMILES: Cl.S(C)(C[C@H](CO)N)(=O)=O

計算された属性

- 精确分子量: 189.0226421g/mol

- 同位素质量: 189.0226421g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 氢键受体数量: 4

- 重原子数量: 10

- 回転可能化学結合数: 3

- 複雑さ: 157

- 共价键单元数量: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 88.8Ų

(2S)-2-amino-3-methanesulfonylpropan-1-ol hydrochloride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27113305-5.0g |

(2S)-2-amino-3-methanesulfonylpropan-1-ol hydrochloride |

2470279-05-9 | 95.0% | 5.0g |

$3479.0 | 2025-03-20 | |

| Enamine | EN300-27113305-1g |

(2S)-2-amino-3-methanesulfonylpropan-1-ol hydrochloride |

2470279-05-9 | 95% | 1g |

$1200.0 | 2023-09-11 | |

| Enamine | EN300-27113305-10g |

(2S)-2-amino-3-methanesulfonylpropan-1-ol hydrochloride |

2470279-05-9 | 95% | 10g |

$5159.0 | 2023-09-11 | |

| 1PlusChem | 1P028VAA-10g |

(2S)-2-amino-3-methanesulfonylpropan-1-olhydrochloride |

2470279-05-9 | 95% | 10g |

$6439.00 | 2024-05-21 | |

| Aaron | AR028VIM-50mg |

(2S)-2-amino-3-methanesulfonylpropan-1-olhydrochloride |

2470279-05-9 | 95% | 50mg |

$408.00 | 2025-02-17 | |

| 1PlusChem | 1P028VAA-5g |

(2S)-2-amino-3-methanesulfonylpropan-1-olhydrochloride |

2470279-05-9 | 95% | 5g |

$4362.00 | 2024-05-21 | |

| Enamine | EN300-27113305-2.5g |

(2S)-2-amino-3-methanesulfonylpropan-1-ol hydrochloride |

2470279-05-9 | 95.0% | 2.5g |

$2351.0 | 2025-03-20 | |

| Enamine | EN300-27113305-0.1g |

(2S)-2-amino-3-methanesulfonylpropan-1-ol hydrochloride |

2470279-05-9 | 95.0% | 0.1g |

$416.0 | 2025-03-20 | |

| Enamine | EN300-27113305-0.05g |

(2S)-2-amino-3-methanesulfonylpropan-1-ol hydrochloride |

2470279-05-9 | 95.0% | 0.05g |

$278.0 | 2025-03-20 | |

| Enamine | EN300-27113305-0.5g |

(2S)-2-amino-3-methanesulfonylpropan-1-ol hydrochloride |

2470279-05-9 | 95.0% | 0.5g |

$936.0 | 2025-03-20 |

(2S)-2-amino-3-methanesulfonylpropan-1-ol hydrochloride 関連文献

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

(2S)-2-amino-3-methanesulfonylpropan-1-ol hydrochlorideに関する追加情報

(2S)-2-amino-3-methanesulfonylpropan-1-ol hydrochloride: A Comprehensive Overview

(2S)-2-amino-3-methanesulfonylpropan-1-ol hydrochloride, also known by its CAS number 2470279-05-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a hydrochloride salt of a chiral amino alcohol, characterized by its unique structure and potential applications in drug development. Recent advancements in synthetic methodologies and its pharmacological evaluation have underscored its importance in contemporary research.

The molecular structure of (2S)-2-amino-3-methanesulfonylpropan-1-ol hydrochloride comprises a central propane backbone with an amino group at the second carbon and a methanesulfonyl group at the third carbon. The hydrochloride counterion contributes to its solubility properties, making it amenable for various analytical and preparative techniques. The stereochemistry at the second carbon, denoted by the (S) configuration, plays a crucial role in determining its biological activity and selectivity.

Recent studies have focused on the synthesis of this compound, employing enantioselective methods to ensure high optical purity. Researchers have utilized asymmetric catalysis, such as the use of chiral catalysts in alkylation reactions, to construct the (S)-configured center efficiently. These methods not only enhance yield but also minimize waste, aligning with green chemistry principles.

The pharmacological profile of (2S)-2-amino-3-methanesulfonylpropan-1-ol hydrochloride has been explored in preclinical models, revealing promising activity in specific therapeutic areas. For instance, its ability to modulate ion channels has been investigated, suggesting potential applications in treating conditions associated with ion channel dysregulation. Additionally, its role as a precursor in drug design has been highlighted, particularly in the development of bioactive molecules with improved pharmacokinetic properties.

Another area of interest is the compound's interaction with biological systems. Studies have demonstrated that it exhibits selectivity towards certain receptors and enzymes, which could be leveraged for targeted therapies. Moreover, its metabolite profiling has provided insights into its stability and bioavailability, critical factors for drug candidates.

In terms of analytical characterization, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the compound's structure and purity. These analyses are essential for ensuring consistency in research findings and regulatory compliance.

Looking ahead, ongoing research aims to further elucidate the mechanisms underlying the biological activity of (2S)-2-amino-3-methanesulfonylpropan-1-ol hydrochloride. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation into clinical applications. The integration of computational modeling with experimental studies is also anticipated to enhance our understanding of this compound's interactions at the molecular level.

In conclusion, (2S)-2-amino-3-methanesulfonylpropan-1-ol hydrochloride represents a valuable addition to the arsenal of compounds being explored for therapeutic purposes. Its unique structure, coupled with advancements in synthetic and analytical techniques, positions it as a promising candidate for future drug development initiatives.

2470279-05-9 ((2S)-2-amino-3-methanesulfonylpropan-1-ol hydrochloride) Related Products

- 2034570-71-1(1-(5-cyclopropylpyridin-3-yl)methyl-3-(1,3-thiazol-2-yl)urea)

- 1804831-66-0(6-(Difluoromethyl)-3-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine)

- 941164-32-5(4-methoxy-N-4-(2-oxopyrrolidin-1-yl)phenylbenzene-1-sulfonamide)

- 97000-24-3(Methyl 5-(3-methoxyphenyl)nicotinate)

- 2680813-89-0(benzyl N-{1-(4-hydroxybutan-2-yl)cyclobutylmethyl}carbamate)

- 1805584-01-3(3-(Difluoromethyl)-5-fluoro-6-hydroxypyridine-2-carbonyl chloride)

- 29139-00-2(1-Naphthalenecarbonitrile, 4-acetyl-)

- 2097867-01-9(2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline)

- 2138082-58-1(2-cyclopropyl-3-(2-methylbutan-2-yl)oxypropane-1-sulfonyl chloride)

- 1226183-10-3(2-1-(2,4-dimethylphenyl)cyclopropylacetic acid)